molecular formula C12H13N3 B14886874 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile

2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile

Cat. No.: B14886874
M. Wt: 199.25 g/mol
InChI Key: MYBOKFMHTXMFFH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely studied for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by the introduction of a carbonitrile group at the 4-position of the pyrimidine ring. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate the mechanisms of enzyme action or as a ligand in binding studies.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
  • 2-Cyclopropyl-6-methylpyrimidine-4-carbonitrile
  • Methyl 2-cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carboxylate

Comparison: Compared to similar compounds, 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile stands out due to its unique combination of cyclopropyl and carbonitrile groups. These structural features contribute to its distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C12H13N3/c13-7-11-6-10(5-8-1-2-8)14-12(15-11)9-3-4-9/h6,8-9H,1-5H2

InChI Key

MYBOKFMHTXMFFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC(=NC(=N2)C3CC3)C#N

Origin of Product

United States

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